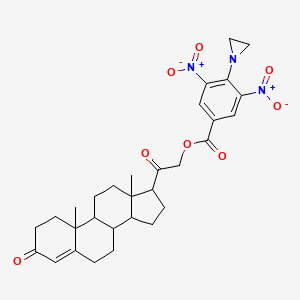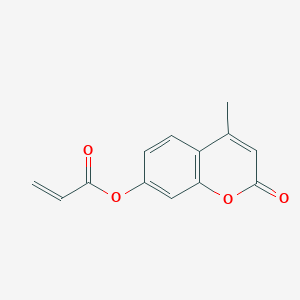
4-(Methyltellanyl)but-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methyltellanyl)but-1-en-3-yne is an organotellurium compound with the molecular formula C5H8Te This compound is characterized by the presence of a tellurium atom bonded to a buten-3-yne structure
Vorbereitungsmethoden
The synthesis of 4-(Methyltellanyl)but-1-en-3-yne typically involves the reaction of tellurium-containing reagents with buten-3-yne precursors. One common method is the reaction of methyltellurium trichloride with but-1-en-3-yne in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory-scale preparations, with additional considerations for safety and efficiency.
Analyse Chemischer Reaktionen
4-(Methyltellanyl)but-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid. This reaction typically results in the formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of tellurium hydrides or the cleavage of the tellurium-carbon bond.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include organolithium or Grignard reagents, which replace the tellurium atom with other organic groups.
Addition: The alkyne moiety in the compound can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
4-(Methyltellanyl)but-1-en-3-yne has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organotellurium compounds
Materials Science: Organotellurium compounds, including this compound, are investigated for their potential use in the development of semiconductors and other electronic materials. The presence of tellurium can impart unique electronic properties to these materials.
Biological Studies: Although less common, some studies explore the biological activity of organotellurium compounds. These compounds can exhibit antimicrobial, anticancer, and antioxidant properties, making them of interest in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(Methyltellanyl)but-1-en-3-yne is primarily related to the chemical reactivity of the tellurium atom. Tellurium can form various oxidation states, allowing it to participate in redox reactions. In biological systems, organotellurium compounds can interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of enzyme activity or the induction of oxidative stress. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
4-(Methyltellanyl)but-1-en-3-yne can be compared to other organotellurium compounds, such as:
Diphenyl ditelluride: A commonly studied organotellurium compound with applications in organic synthesis and materials science. Unlike this compound, diphenyl ditelluride contains two tellurium atoms bonded to phenyl groups.
Tellurophene: A tellurium-containing heterocycle with potential applications in organic electronics. Tellurophene differs from this compound in its cyclic structure and electronic properties.
Methyltellurium trichloride: A precursor used in the synthesis of various organotellurium compounds. It is more reactive and less stable than this compound, making it useful for introducing tellurium into organic molecules.
The uniqueness of this compound lies in its combination of a tellurium atom with a buten-3-yne structure, providing a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
32872-37-0 |
|---|---|
Molekularformel |
C5H6Te |
Molekulargewicht |
193.7 g/mol |
IUPAC-Name |
4-methyltellanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H6Te/c1-3-4-5-6-2/h3H,1H2,2H3 |
InChI-Schlüssel |
XKUBSCWXDGXIFP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Te]C#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)





![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)

